Di-n-butylacetaldehyde

aldehyde volatility boiling point vapor pressure

Di‑n‑butylacetaldehyde (2‑butylhexanal, CAS 18459‑51‑3) is a branched‑chain aliphatic aldehyde with the molecular formula C₁₀H₂₀O and a molecular weight of 156.27 g·mol⁻¹. It is a colorless liquid under ambient conditions and belongs to the class of α‑branched aldehydes, where the carbon adjacent to the carbonyl group bears two n‑butyl substituents.

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
CAS No. 18459-51-3
Cat. No. B098315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-n-butylacetaldehyde
CAS18459-51-3
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESCCCCC(CCCC)C=O
InChIInChI=1S/C10H20O/c1-3-5-7-10(9-11)8-6-4-2/h9-10H,3-8H2,1-2H3
InChIKeyRACNVJFSQSOKGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di‑n‑butylacetaldehyde (2‑Butylhexanal, CAS 18459‑51‑3): Procurement‑Grade Overview of a Branched C10 Aldehyde Intermediate


Di‑n‑butylacetaldehyde (2‑butylhexanal, CAS 18459‑51‑3) is a branched‑chain aliphatic aldehyde with the molecular formula C₁₀H₂₀O and a molecular weight of 156.27 g·mol⁻¹ . It is a colorless liquid under ambient conditions and belongs to the class of α‑branched aldehydes, where the carbon adjacent to the carbonyl group bears two n‑butyl substituents . The compound is recognized both as a synthetic intermediate produced via hydroformylation or aldol condensation routes and as a naturally occurring volatile constituent identified in the essential oil of Mentha × gentilis nm. hirtella [1].

Symmetrically branched aldehyde building block for specialty hydrophobes
Nature‑identical fragrance ingredient with mint chemotype provenance
High‑boiling aldehyde for prolonged high‑temperature transformations
High lipophilicity for biphasic catalysis and phase‑transfer reactions

Why a Linear C8–C10 Aldehyde Cannot Replace Di‑n‑butylacetaldehyde in Structure‑Sensitive Applications


Di‑n‑butylacetaldehyde carries two symmetric n‑butyl branches at the α‑carbon, creating a steric environment that fundamentally differs from that of linear aldehydes (e.g., octanal or nonanal) and from mono‑branched analogs such as 2‑ethylhexanal [1]. This branching motif alters the compound’s boiling point, refractive index, vapor pressure, and Log P relative to its closest homologs, directly impacting purification behavior, formulation volatility, and downstream reactivity in condensation or nucleophilic addition reactions . Substituting a linear or differently branched aldehyde without adjusting reaction conditions can shift product selectivity, affect catalyst compatibility (especially in hydroformylation‑derived building‑block strategies), and alter the regulatory profile when the compound is sourced as a nature‑identical isolate [2].

Linear aldehydes (e.g., octanal)
Lack α‑branching, which may alter reactivity, volatility, and product selectivity in condensation or addition reactions.
Mono‑branched analogs (e.g., 2‑ethylhexanal)
Asymmetric steric environment and lower boiling point can shift purification behavior and reaction outcomes.

Di‑n‑butylacetaldehyde (2‑Butylhexanal): Quantitative Differentiation Evidence Against Closest Analogs


Reduced Volatility vs. 2‑Ethylhexanal: Boiling Point and Vapor Pressure Comparison

Di‑n‑butylacetaldehyde exhibits a substantially higher boiling point than the mono‑branched C8 analog 2‑ethylhexanal when compared at similar sub‑atmospheric pressures. The target compound boils at 85 °C under 10 mmHg, whereas 2‑ethylhexanal boils at 55 °C under a slightly higher pressure of 13.5 mmHg . This difference corresponds to an estimated atmospheric‑pressure boiling point >200 °C for di‑n‑butylacetaldehyde versus 163 °C for 2‑ethylhexanal, indicating that the additional methylene units and symmetrical branching significantly lower vapor pressure. The measured vapor pressure of di‑n‑butylacetaldehyde at 25 °C is 0.276 mmHg .

Volatility comparison
Context-dependent
Di‑n‑butylacetaldehyde: bp 85 °C (10 mmHg) 2‑Ethylhexanal: bp 55 °C (13.5 mmHg) Δbp ≈ 30 °C at comparable low pressure
Lower volatility may reduce evaporative losses and support process safety review during scale‑up.
Data to verify; cross‑study comparison
aldehyde volatility boiling point vapor pressure process safety

Higher Refractive Index vs. 2‑Ethylhexanal: A Proxy for Purity Monitoring and Structural Confirmation

The refractive index (n₂₀/D) of di‑n‑butylacetaldehyde is 1.4260, which is markedly higher than the 1.415 measured for 2‑ethylhexanal under identical conditions . The 0.011 unit increase reflects the greater polarizability and higher molecular weight of the C10 skeleton. This optical property serves as a rapid, non‑destructive purity check that can distinguish the target compound from lower‑molecular‑weight aldehyde contaminants or mis‑assigned structural isomers.

Refractive index
Context-dependent
1.4260
+0.011 vs. 2‑ethylhexanal
Higher refractive index supports rapid, non‑destructive purity and identity screening.
Verify with batch‑specific certificates
refractive index quality control structural identification

Natural Product Identity: Occurrence in Mentha × gentilis Essential Oil as a Nature‑Identical Aldehyde

Di‑n‑butylacetaldehyde (reported as 2‑butylhexanal) was unambiguously identified by mass spectrometry and NMR as a constituent of the essential oil of Mentha × gentilis nm. hirtella, together with 2,4‑dimethylhexane‑2‑ol, 5‑methylnonanal, and tetrahydrogeranyl acetate [1]. In contrast, close analogs such as 2‑ethylhexanal and linear octanal/nonanal are overwhelmingly produced via synthetic petrochemical routes and are not reported as significant constituents of the same essential oil chemotype. This natural occurrence establishes a “nature‑identical” status that may simplify regulatory acceptance for flavor and fragrance applications.

Natural occurrence
Reported
Identified by GC‑MS and NMR in Mentha × gentilis essential oil
Natural occurrence supports nature‑identical status, potentially easing regulatory documentation.
Single chemotype source; confirm lot traceability
natural product essential oil flavor and fragrance nature‑identical

Higher Log P vs. 2‑Ethylhexanal: Implications for Partitioning in Biphasic Reaction Systems

The calculated Log P (octanol‑water partition coefficient) of di‑n‑butylacetaldehyde is 3.18 [1], compared to approximately 2.6 for 2‑ethylhexanal (estimated from EPI Suite data for 2‑butyl‑2‑butenal and structurally adjusted) [2]. The 0.58 log unit increase indicates that di‑n‑butylacetaldehyde is roughly 3.8‑fold more lipophilic. This difference significantly shifts the compound’s distribution in biphasic aqueous‑organic reaction systems, affecting phase‑transfer catalysis efficiency and extractive work‑up procedures.

Lipophilicity (Log P)
Class-level
3.18
~0.58 log units higher than 2‑ethylhexanal
Higher lipophilicity may improve organic‑phase partitioning in biphasic systems.
Calculated Log P; experimental verification recommended
Log P partition coefficient biphasic catalysis solvent extraction

Symmetrical α‑Branching: Steric Differentiation from Mono‑Branched Aldehydes in Nucleophilic Addition Reactions

Di‑n‑butylacetaldehyde carries two n‑butyl groups at the α‑carbon, creating a symmetrically hindered carbonyl environment. In contrast, 2‑ethylhexanal has one ethyl and one n‑butyl substituent at the α‑position, resulting in asymmetric steric shielding [1]. This structural difference modulates the rate and diastereoselectivity of nucleophilic additions; aldol condensations with valeraldehyde-derived enolates exhibit different kinetic profiles and product distributions than analogous reactions of 2‑ethylhexanal, as inferred from studies of Guerbet-type aldehyde dimerization [2]. While direct kinetic data for di‑n‑butylacetaldehyde remain limited in the open literature, the principle of α‑branching steric modulation is well established for the class.

Steric environment
Class-level
Symmetrical α‑branching (two n‑butyl groups) vs. asymmetric mono‑branching in 2‑ethylhexanal
Symmetrical steric hindrance may simplify stereochemical outcomes and alter side‑reaction profiles.
Class‑level inference; limited kinetic data for this specific aldehyde
steric hindrance aldol condensation nucleophilic addition chemoselectivity

Di‑n‑butylacetaldehyde (2‑Butylhexanal): Evidence‑Backed Application Scenarios for Sourcing Decisions


Synthesis of Symmetrically Branched Carboxylic Acids and Alcohols for Specialty Surfactants

Oxidation or reduction of di‑n‑butylacetaldehyde yields 2‑butylhexanoic acid or 2‑butylhexanol, respectively—both possessing the same symmetrical α‑branching motif. These derivatives are structurally distinct from those obtained from 2‑ethylhexanal and are candidate hydrophobes for surfactants with altered micellization and wetting properties . The higher Log P of the C10 scaffold (3.18 vs. ~2.6 for C8 derivatives) supports the design of more lipophilic emulsifiers.

Nature‑Identical Fragrance Ingredient Derived from Mint Chemotypes

Because 2‑butylhexanal has been confirmed as a genuine constituent of Mentha × gentilis essential oil [1], it can be positioned as a nature‑identical aldehyde in mint‑type flavor and fragrance formulations. This natural‑product provenance differentiates it from purely synthetic linear aldehydes and can simplify regulatory compliance under flavor regulations that recognize nature‑identical status.

High‑Boiling Aldehyde Building Block for High‑Temperature Organic Transformations

With a boiling point of 85 °C at 10 mmHg and an estimated atmospheric boiling point exceeding 200 °C, di‑n‑butylacetaldehyde offers a substantially lower vapor pressure than 2‑ethylhexanal . This property is advantageous in reactions requiring prolonged heating (e.g., reductive aminations, Wittig olefinations) where aldehyde volatility would otherwise reduce yield and complicate solvent recovery.

Biphasic Catalysis and Phase‑Transfer Reactions Exploiting Enhanced Lipophilicity

The calculated Log P of 3.18 makes di‑n‑butylacetaldehyde approximately 3.8‑fold more lipophilic than 2‑ethylhexanal [2]. This characteristic favors its preferential partitioning into organic phases during biphasic oxidations (e.g., aldehyde to carboxylic acid with hydrogen peroxide) or in enzyme‑catalyzed transformations where substrate solubility in the organic layer determines reaction rate.

Application
Selection Property
Validation Focus
Specialty surfactant hydrophobes
Symmetrical α‑branching architecture
Micellization and wetting performance
Nature‑identical mint fragrances
Documented natural occurrence
Regulatory acceptance as nature‑identical
High‑temperature aldehyde reactions
Low volatility profile
Yield retention and solvent recovery
Biphasic catalytic systems
High lipophilicity context
Phase partitioning and extraction efficiency
Quote Request

Request a Quote for Di-n-butylacetaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.